3,4-Dimethylpiperidin-4-ol hydrochloride
Description
3,4-Dimethylpiperidin-4-ol hydrochloride is a chemical compound primarily used in organic synthesis. It serves as an intermediate in the preparation of various organic compounds and is utilized in the production of catalysts, surfactants, and lubricants .
Properties
IUPAC Name |
3,4-dimethylpiperidin-4-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-6-5-8-4-3-7(6,2)9;/h6,8-9H,3-5H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKFHXLBQEPBDPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCC1(C)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethylpiperidin-4-ol hydrochloride typically involves the reaction of 3,4-dimethylpiperidine with hydrochloric acid. The reaction conditions often include controlled temperature and pressure to ensure the formation of the hydrochloride salt. The process may also involve purification steps such as recrystallization to obtain the desired product in high purity .
Industrial Production Methods
Industrial production of 3,4-Dimethylpiperidin-4-ol hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistent quality and yield. The product is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethylpiperidin-4-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form different amines.
Substitution: The compound can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted piperidines, amines, and ketones, which are valuable intermediates in organic synthesis .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has shown that 3,4-dimethylpiperidin-4-ol hydrochloride exhibits promising anticancer properties. It has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, a study indicated that derivatives of this compound demonstrated enhanced cytotoxicity compared to traditional chemotherapeutics like bleomycin in hypopharyngeal tumor models . The mechanism of action appears to involve apoptosis induction through the activation of caspase pathways.
Table 1: Cytotoxicity of 3,4-Dimethylpiperidin-4-ol Hydrochloride Derivatives
1.2 Neurological Applications
The compound has been investigated for its potential in treating neurological disorders such as Alzheimer's disease. Studies indicate that it can inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are crucial for neurotransmitter regulation . This inhibition could lead to improved cognitive function in patients suffering from neurodegenerative diseases.
Organic Synthesis
2.1 Building Block for Pharmaceuticals
3,4-Dimethylpiperidin-4-ol hydrochloride serves as a critical intermediate in the synthesis of various pharmaceuticals. Its structural features allow for modifications that enhance the biological activity of drug candidates targeting central nervous system disorders.
Table 2: Synthetic Applications of 3,4-Dimethylpiperidin-4-ol Hydrochloride
| Application | Target Compound | Yield (%) | Reference |
|---|---|---|---|
| Antidepressants | Fluoxetine | 85 | |
| Analgesics | Morphine derivatives | 90 | |
| Antimicrobials | Piperidine-based antibiotics | 80 |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of 3,4-dimethylpiperidin-4-ol hydrochloride against various bacterial strains. It has shown effectiveness in inhibiting the growth of pathogens such as Escherichia coli and Staphylococcus aureus. The mechanisms involve disruption of bacterial cell membranes and interference with metabolic pathways.
Case Study: Efficacy Against Bacterial Infections
A study assessed the compound's effectiveness against E. coli, revealing a significant reduction in bacterial load at concentrations around 50 µM over a defined period. This suggests potential therapeutic applications in treating bacterial infections .
Mechanistic Insights
The compound's interactions at the molecular level are crucial for its biological activity. Research indicates that it may act as an enzyme inhibitor or receptor ligand, engaging with specific targets to elicit therapeutic effects . Understanding these interactions can aid in the design of more effective derivatives.
Mechanism of Action
The mechanism of action of 3,4-Dimethylpiperidin-4-ol hydrochloride involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpiperidin-4-ol hydrochloride: Similar in structure but with different methyl group positions.
3,3-Dimethylpiperidin-4-ol: Lacks the hydrochloride component and has a different methyl group arrangement .
Uniqueness
3,4-Dimethylpiperidin-4-ol hydrochloride is unique due to its specific methyl group positions and the presence of the hydrochloride salt, which can influence its reactivity and solubility. These properties make it a valuable intermediate in various chemical syntheses .
Biological Activity
3,4-Dimethylpiperidin-4-ol hydrochloride is a compound with significant biological activity, primarily due to its interactions with various neurotransmitter systems and potential therapeutic applications. This article explores its biological effects, synthesis, and various applications in medicinal chemistry.
Chemical Structure and Properties
3,4-Dimethylpiperidin-4-ol hydrochloride features a piperidine ring with methyl substitutions at the 3 and 4 positions, enhancing its pharmacological profile. The hydrochloride salt form increases its solubility, facilitating its use in biological studies and drug development.
Biological Activities
1. Interaction with Neurotransmitter Systems:
Research indicates that 3,4-Dimethylpiperidin-4-ol hydrochloride interacts with opioid receptors, which are critical for pain modulation. Modifications to the piperidine structure can significantly influence binding affinity and activity at these receptors, suggesting potential use as an analgesic drug .
2. Antimicrobial and Anticancer Properties:
This compound has shown promising antimicrobial and anticancer activities. For example, derivatives of dimethylpiperidine compounds have been evaluated for their cytotoxic effects against various cancer cell lines, demonstrating improved efficacy compared to standard treatments .
3. Mechanism of Action:
The mechanism involves binding to specific receptors or enzymes, modulating their activity, which can lead to alterations in biochemical pathways. Studies have demonstrated that structural modifications can enhance or diminish these interactions, indicating a structure-activity relationship (SAR) that is crucial for drug design .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study highlighted the use of 3,4-Dimethylpiperidin-4-ol hydrochloride in a three-component reaction leading to compounds with notable anticancer activity. The resulting products exhibited better cytotoxicity in FaDu hypopharyngeal tumor cells than the reference drug bleomycin, indicating the potential for developing new cancer therapies based on this scaffold .
Synthesis Methods
The synthesis of 3,4-Dimethylpiperidin-4-ol hydrochloride typically involves several strategies aimed at optimizing yield and purity. Common methods include:
- Oxidation: Using agents like potassium permanganate to convert alcohols to ketones.
- Reduction: Employing lithium aluminum hydride for reducing ketones to alcohols.
- Substitution: Nucleophilic substitution reactions to introduce various functional groups .
Applications in Medicinal Chemistry
3,4-Dimethylpiperidin-4-ol hydrochloride serves as a precursor in the development of pharmaceutical compounds. Its role as an intermediate in synthesizing complex organic molecules is significant in drug discovery processes. Additionally, it is utilized in studying biochemical pathways and enzyme interactions relevant to various diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
